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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression,
purification, and characterization of the recombinant human CutC protein, a representative
member of the CutE protein family involved in copper homeostasis. The protocols outlined
below utilize a standard Escherichia coli expression system, which is well-suited for producing
high yields of the protein for further biochemical and structural studies.

Introduction to CutE/CutC Protein

The Cut (Copper tolerance) family of proteins plays a crucial role in maintaining cellular copper
homeostasis, a process vital for the function of numerous cuproenzymes while preventing the
toxic effects of excess copper.[1][2][3] The human CutC protein (also known as CUTC or CGI-
32) is a member of this family and is implicated in the intracellular trafficking of copper ions.[1]
[2][4] Structural studies have revealed that human CutC possesses a TIM-barrel fold and
assembles into a tetramer.[2][3] It binds cuprous ions (Cu(l)) with a 1:1 stoichiometry and is
suggested to function as a copper-dependent enzyme or a copper chaperone.[2][3][4]
Recombinant expression of CutC is essential for elucidating its precise molecular function, for
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structural biology studies, and for its potential as a target in drug development strategies

related to disorders of copper metabolism.

Data Presentation

The following tables summarize expected quantitative data for the expression and purification

of recombinant human CutC protein based on published literature for similar recombinant

proteins and commercially available reagents.

Table 1: Expected Yield and Purity of Recombinant Human CutC

Parameter

Expected Value

Source/Comment

Expression System

E. coli BL21(DE3)

Standard, robust expression

host.

Vector

pET-28a(+) with N-terminal
His-tag

Provides high-level expression

and affinity purification.

Culture Volume 1 Liter Standard laboratory scale.
_ _ Representative yield for His-
Yield after Ni-NTA ~10-30 mg/L o )
tagged proteins in E. coli.[5][6]
) ) As estimated by SDS-PAGE.
Purity after Ni-NTA >80% 7
) ] Expected loss during polishing
Final Yield (after SEC) ~5-20 mg/L
step.
] ) As determined by SDS-PAGE
Final Purity (after SEC) >95%

and Coomassie blue staining.

Table 2: Biochemical Characterization of Recombinant Human CutC
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Parameter Value Method

Calculated from amino acid

Molecular Weight (Monomer) ~31.0 kDa ] ]
sequence with His-tag.[8]
) i Size-Exclusion
Oligomeric State Tetramer
Chromatography.[2][3]
Isothermal Titration
Copper Binding Stoichiometry 1:1 (Cu(l):CutC monomer) Calorimetry or Spectroscopic

Titration.[2][3]

Dissociation Constant (Kd) for
Cu(l)

155+ 2.8 yM Cu(l) binding analysis.[2][3]

Experimental Workflow

The overall workflow for the cloning, expression, and purification of recombinant human CutC is
depicted below.

|

Click to download full resolution via product page

Caption: Overall experimental workflow from gene to purified protein.

Experimental Protocols
Gene Cloning

1.1. Primer Design

To clone the human CUTC gene (NCBI Gene ID: 51076) into the pET-28a(+) vector, design
primers that amplify the coding sequence and incorporate restriction sites present in the

vector's multiple cloning site (e.g., Ndel and Xhol).
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o Forward Primer (with Ndel site): 5'- GATATACATATGAAGAGGCAGGGCGCGAGCTCG -3
(CATATG is the Ndel recognition site)

» Reverse Primer (with Xhol site, omitting the stop codon): 5'-
GAGAGACTCGAGACAGTCGGCAGCCACCTC -3' (CTCGAG is the Xhol recognition site)

1.2. PCR Amplification
Perform PCR using a high-fidelity DNA polymerase with human cDNA as a template.
1.3. Restriction Digest and Ligation

Digest both the purified PCR product and the pET-28a(+) vector with Ndel and Xhol restriction
enzymes. Subsequently, ligate the digested CUTC gene insert into the linearized pET-28a(+)
vector using T4 DNA ligase.

1.4. Transformation and Plasmid Verification

Transform the ligation product into a cloning strain of E. coli (e.g., DH5a). Select for
transformed colonies on LB agar plates containing kanamycin (50 pg/mL). Isolate plasmid DNA
from selected colonies and verify the correct insertion by Sanger sequencing.

Protein Expression

2.1. Transformation into Expression Host

Transform the sequence-verified pET-28a(+)-CUTC plasmid into an expression strain of E. coli
(e.g., BL21(DE3)).

2.2. Protein Expression

 Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 pg/mL) and
grow overnight at 37°C with shaking.

e The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an
initial ODeoo of 0.05-0.1.

o Grow the culture at 37°C with shaking until the ODsoo reaches 0.6-0.8.
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 Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
» Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protein Purification

3.1. Cell Lysis

o Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10
mM imidazole, 1 mM PMSF).

e Lyse the cells by sonication on ice.
 Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3.2. Ni-NTA Affinity Chromatography

Equilibrate a Ni-NTA column with lysis buffer.
o Load the clarified lysate onto the column.

e Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 20 mM imidazole).

 Elute the protein with elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM
imidazole).

e Collect fractions and analyze by SDS-PAGE.
3.3. Size-Exclusion Chromatography (SEC)

e Pool the fractions containing the CutC protein and concentrate using a centrifugal filter
device.

o Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC buffer
(20 mM HEPES pH 7.5, 150 mM NaCl).
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e Load the concentrated protein onto the column and collect fractions.

e Analyze fractions by SDS-PAGE to identify those containing pure CutC.

Protein Quantification

4.1. Bradford Protein Assay

Determine the concentration of the purified protein using the Bradford method with Bovine
Serum Albumin (BSA) as a standard.

Prepare a series of BSA standards (0.1 to 1.0 mg/mL).

Add 5 pL of each standard or the purified protein sample to a microplate well.

Add 250 pL of Bradford reagent to each well and incubate for 5 minutes at room
temperature.

Measure the absorbance at 595 nm.

Calculate the protein concentration based on the standard curve.

Functional Assay: In Vitro Copper Chaperone Activity

This assay indirectly measures the ability of CutC to bind and transfer copper to another
protein, in this case, activating the copper-dependent enzyme Superoxide Dismutase 1
(SOD1).

5.1. Principle

Apo-SOD1 (SOD1 lacking copper) is inactive. The addition of a copper source and a copper
chaperone, such as CutC, should facilitate the incorporation of copper into SOD1, leading to its
activation. SOD1 activity is measured by its ability to inhibit the reduction of cytochrome c by
superoxide radicals generated by the xanthine/xanthine oxidase system.

5.2. Protocol

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177493?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Preparation of Apo-SOD1: Prepare apo-SOD1 from purified recombinant SOD1 by dialysis
against a buffer containing a copper chelator (e.g., EDTA).

o Copper Loading of CutC: Incubate purified CutC with a stoichiometric amount of a Cu(l)
source (e.g., Cu(CHsCN)4PFs) under anaerobic conditions.

» Activation Reaction: In an anaerobic environment, mix apo-SOD1 with the Cu(l)-loaded CutC
and incubate to allow for copper transfer.

e SOD Activity Assay:

o In a 96-well plate, add a reaction mixture containing potassium phosphate buffer, EDTA,
xanthine, and cytochrome c.

o Add the SOD1 sample from the activation reaction.
o Initiate the reaction by adding xanthine oxidase.

o Monitor the reduction of cytochrome ¢ by measuring the increase in absorbance at 550 nm
over time.

o SOD1 activity is proportional to the inhibition of the rate of cytochrome c reduction.

Human Copper Homeostasis Signaling Pathway

The following diagram illustrates the central role of copper chaperones in distributing copper to
various cellular compartments and cuproenzymes.
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Caption: Simplified diagram of human copper homeostasis pathways.[1][9]
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These application notes and protocols provide a robust framework for the successful
production and characterization of recombinant Cute/CutC protein. Researchers can adapt
these methods to suit their specific experimental needs and further investigate the role of this
important protein family in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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